molecular formula C10H8N2OS B182609 6-Phenyl-2-thiouracil CAS No. 36822-11-4

6-Phenyl-2-thiouracil

Cat. No.: B182609
CAS No.: 36822-11-4
M. Wt: 204.25 g/mol
InChI Key: XEKNACRTWJHOCE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 6-Phenyl-2-thiouracil, also known as 2-mercapto-6-phenylpyrimidin-4-ol, is the thyroid gland . Specifically, it targets the enzyme thyroperoxidase , which plays a crucial role in the synthesis of thyroid hormones.

Mode of Action

This compound acts as a thyreostatic agent , meaning it inhibits the production of thyroid hormones. It achieves this by inhibiting the enzyme thyroperoxidase . This enzyme normally acts in thyroid hormone synthesis by oxidizing the anion iodide (I−) to iodine (I0), facilitating iodine’s addition to tyrosine residues on the hormone precursor thyroglobulin . By inhibiting this enzyme, this compound effectively decreases thyroid hormone production .

Biochemical Pathways

The inhibition of thyroperoxidase by this compound affects the thyroid hormone synthesis pathway . This results in a decrease in the production of the thyroid hormones thyroxine (T4) and triiodothyronine (T3) . These hormones play vital roles in numerous physiological processes, including metabolism, growth, and development. Therefore, the inhibition of their production can have significant downstream effects.

Pharmacokinetics

It is known that the compound issynthetic and has a solubility of 20 mg/mL in DMF . This suggests that it may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

The primary result of this compound’s action is a decrease in the production of thyroid hormones . This can lead to a reduction in the symptoms of conditions such as hyperthyroidism, where there is an overproduction of these hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-thiouracil can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-thiouracil undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiouracils depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Thiouracil: A compound with similar thyreostatic properties but lacks the phenyl group.

    6-Methyl-2-thiouracil: Similar structure but with a methyl group instead of a phenyl group.

    6-Propyl-2-thiouracil: Contains a propyl group instead of a phenyl group.

Uniqueness

6-Phenyl-2-thiouracil is unique due to the presence of the phenyl group, which enhances its binding affinity to DNA and its ability to inhibit transcription and replication . This makes it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKNACRTWJHOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190291
Record name 6-Phenylthiouracil
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Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36822-11-4
Record name 6-Phenyl-2-thiouracil
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Record name 6-Phenylthiouracil
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Record name 36822-11-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 6-Phenyl-2-thiouracil and its derivatives are primarily studied for their potential antimicrobial [, ] and thyreostatic [, ] activities. Researchers are investigating their synthesis, structural properties, and biological effects to develop new drugs and understand their mechanisms of action.

A: While the exact mechanism is not fully elucidated in the provided research, this compound and similar compounds like 2-thiouracil, 6-methyl-2-thiouracil, and 6-propyl-2-thiouracil are known to interfere with thyroid hormone production [, ]. This is likely due to the structural similarity of these compounds to naturally occurring pyrimidines, allowing them to interfere with thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis.

A: Studies have synthesized various functionalized derivatives of this compound, such as 1,7-diaryl-6-cyano-1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivatives, and evaluated their antimicrobial properties []. These derivatives showed promising results against specific microorganisms. The research focused on understanding the structure-activity relationship to guide the development of more potent and selective antimicrobial agents.

ANone: Several synthetic routes have been explored, including:

  • Reaction of this compound with hydrazonoyl halides: This method leads to the formation of triazolopyrimidine derivatives [, ].
  • Cyclization reactions: Researchers have synthesized 1-(4-substituted phenyl)-6-phenyl-2-thiouracils through the cyclization of N-(4-substituted phenyl)-N'-3-phenylpropenoyl-thioureas and Dimroth rearrangement of corresponding thiazin-4-ones [].
  • Reaction with activated halogenides: This approach allows for the introduction of various substituents on the this compound scaffold, leading to a diverse range of derivatives with modified properties [].

A: Computational methods help predict and understand the properties of this compound. Studies have used Hartree–Fock calculations to determine the equilibrium geometry and gas-phase proton affinity of this compound and its derivatives []. This information provides insights into the reactivity and potential binding interactions of these molecules.

ANone: Yes, researchers have developed sensitive analytical methods for detecting this compound and related thyreostats in various matrices like animal tissues and feeds. These methods include:

  • Gas chromatography-mass spectrometry (GC/MS): This technique offers high sensitivity and selectivity for analyzing thyreostatic residues in complex matrices [].
  • Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This method allows for the simultaneous determination of multiple thyreostats in a single run, providing rapid and accurate analysis [].
  • Capillary electrophoresis with electrochemical detection (CE-ED): This approach offers a simple and sensitive alternative for analyzing thyreostats in animal feed samples [].

A: Yes, recent research has explored the interaction between this compound and single-walled carbon nanotubes (SWCNTs) using molecular spectroscopic methods []. This area of study holds potential for developing novel sensor applications and understanding the behavior of this compound in nano-biological systems.

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